molecular formula C17H19N5O5S2 B254057 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

货号 B254057
分子量: 437.5 g/mol
InChI 键: AMBXMQAYIUKLLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

作用机制

BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death.
Biochemical and physiological effects:
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the activation of B-cells in autoimmune diseases. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

实验室实验的优点和局限性

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life and the potential for off-target effects.

未来方向

Future research on 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one could focus on its potential therapeutic applications in the treatment of specific cancers and autoimmune diseases, as well as its combination with other targeted therapies. Additionally, further studies could investigate its safety and efficacy in clinical trials.

合成方法

The synthesis of 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one involves several steps, including the reaction of 2-chloro-4-nitrobenzenesulfonamide with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with 2-(4-(4-((2-oxo-1,2-thiazolidin-3-yl)amino)phenyl)piperidin-1-yl)pyrimidine.

科学研究应用

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been studied extensively in preclinical models of various cancers and autoimmune diseases. It has been shown to inhibit BTK activity, which plays a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.

属性

产品名称

1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

分子式

C17H19N5O5S2

分子量

437.5 g/mol

IUPAC 名称

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one

InChI

InChI=1S/C17H19N5O5S2/c23-16-6-13-28(24,25)22(16)14-2-4-15(5-3-14)29(26,27)21-11-9-20(10-12-21)17-18-7-1-8-19-17/h1-5,7-8H,6,9-13H2

InChI 键

AMBXMQAYIUKLLH-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4

规范 SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。